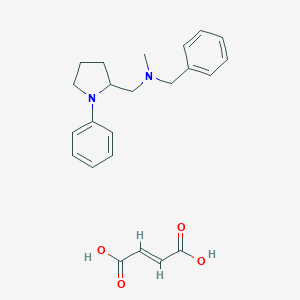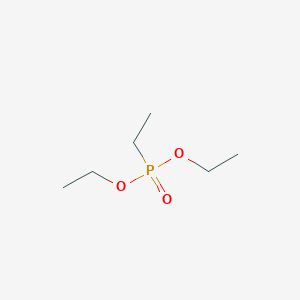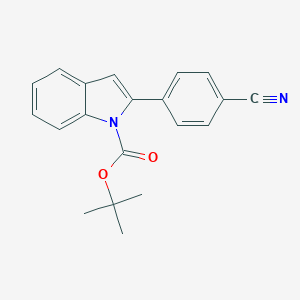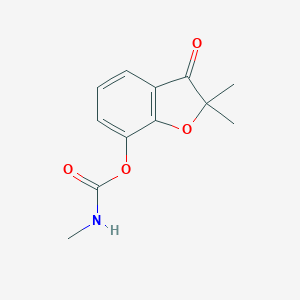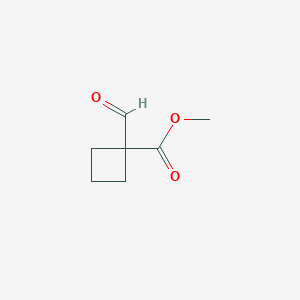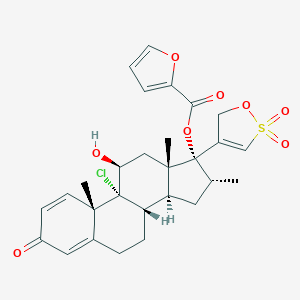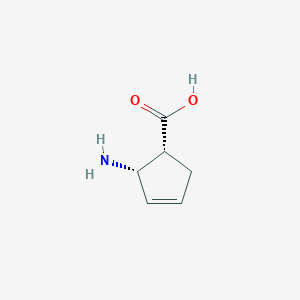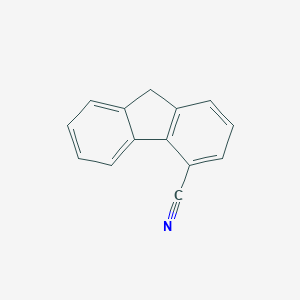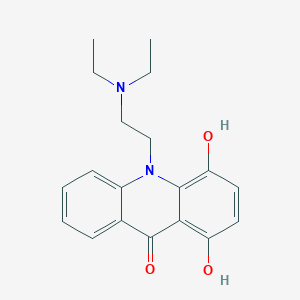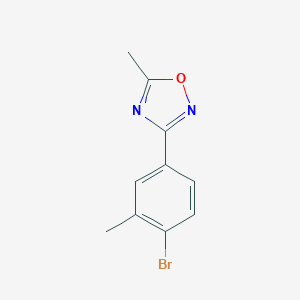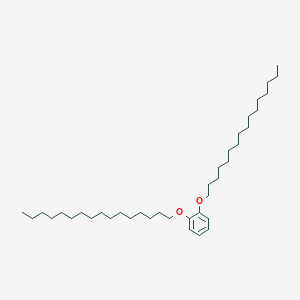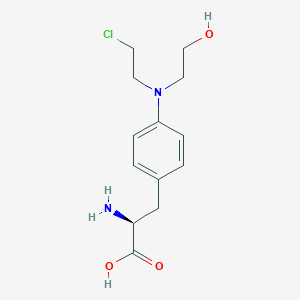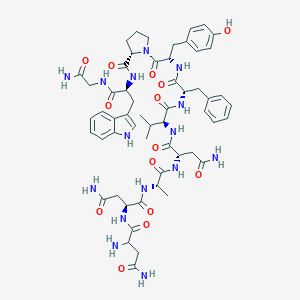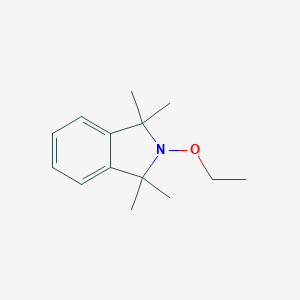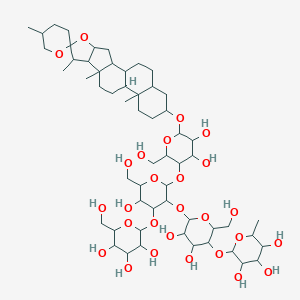
Dongnoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dongnoside B is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a triterpenoid saponin that is extracted from the roots of the plant Dong Quai (Angelica sinensis). This compound has been extensively studied for its various pharmacological activities and has shown promising results in treating various diseases.
Aplicaciones Científicas De Investigación
Nanobodies and Protein Function
Researchers Küey, Larocque, Clarke, and Royle (2019) developed functionalized nanobodies, termed 'dongles,' to extend the functionality of GFP tags in proteins. These dongles enabled knocksideways experiments in GFP knock-in cell lines, allowing for rapid switching between active and inactive states of proteins. However, they found that dongle binding alone could unintentionally inhibit protein function, as observed with dynamin-2-GFP and TPD54 in human cells (Küey et al., 2019).
Ceramide and Cerebrosides in Marine Organisms
Cheng, Wen, Chiou, and colleagues (2009) studied the octocoral Sarcophyton ehrenbergi, which led to the discovery of a known ceramide and new cerebrosides, including sarcoehrenosides A and B. These compounds showed antimicrobial and anti-inflammatory activities. This research highlights the potential of marine organisms in yielding novel compounds for scientific applications (Cheng et al., 2009).
Bioactive Glasses in Soft Tissue Regeneration
Miguez-Pacheco, Hench, and Boccaccini (2015) explored the use of bioactive glasses (BGs) beyond bone and teeth, focusing on soft tissue regeneration. They found that BGs, due to their biochemical reactions and ion release, can be applied in various soft tissue repair contexts, such as vascularization, wound healing, and nerve regeneration (Miguez-Pacheco et al., 2015).
Herbal Estrogenic Activity
Amato, Christophe, and Mellon (2002) investigated the estrogenic activity of herbs commonly used for menopausal symptoms, including dong quai. They found that dong quai significantly induced the growth of MCF-7 cells, a human breast cancer cell line, highlighting the potential risks and benefits of such herbs in hormonal therapies (Amato et al., 2002).
Propiedades
Número CAS |
149664-93-7 |
|---|---|
Nombre del producto |
Dongnoside B |
Fórmula molecular |
C57H94O27 |
Peso molecular |
1211.3 g/mol |
Nombre IUPAC |
2-[6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H94O27/c1-21-8-13-57(73-20-21)22(2)34-29(84-57)15-28-26-7-6-24-14-25(9-11-55(24,4)27(26)10-12-56(28,34)5)75-51-44(71)40(67)47(33(19-61)78-51)81-54-49(48(37(64)31(17-59)77-54)82-52-43(70)39(66)36(63)30(16-58)76-52)83-53-45(72)41(68)46(32(18-60)79-53)80-50-42(69)38(65)35(62)23(3)74-50/h21-54,58-72H,6-20H2,1-5H3 |
Clave InChI |
OFWRPYLODPDMMJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1 |
Sinónimos |
dongnoside B tigogenin 3-O-alpha- L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



